4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one (CAS 2270912-20-2) is a synthetic triazolone heterocycle (MF: C10H9BrFN3O; MW: 286.10 g/mol). It belongs to the 2,4-dihydro-[1,2,4]triazol-3-one class, a scaffold frequently employed in medicinal chemistry and agrochemical research for its ability to present diverse substitution vectors for target engagement optimization.

Molecular Formula C10H9BrFN3O
Molecular Weight 286.10 g/mol
Cat. No. B13726856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one
Molecular FormulaC10H9BrFN3O
Molecular Weight286.10 g/mol
Structural Identifiers
SMILESCCN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C10H9BrFN3O/c1-2-15-10(16)14(6-13-15)9-4-3-7(11)5-8(9)12/h3-6H,2H2,1H3
InChIKeyXVJVBPDIKMYZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one (CAS 2270912-20-2) for Targeted Synthesis


4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one (CAS 2270912-20-2) is a synthetic triazolone heterocycle (MF: C10H9BrFN3O; MW: 286.10 g/mol) . It belongs to the 2,4-dihydro-[1,2,4]triazol-3-one class, a scaffold frequently employed in medicinal chemistry and agrochemical research for its ability to present diverse substitution vectors for target engagement optimization [1]. Its structure features a 4-(4-bromo-2-fluorophenyl) group at N4 and an ethyl group at N2, a specific substitution pattern that influences its physicochemical and potential binding properties relative to close analogs.

Why 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one Cannot Be Replaced by Generic In-Class Analogs


Generic substitution within the 2,4-dihydro-[1,2,4]triazol-3-one class is scientifically unsound due to the profound impact of specific halogen and alkyl substituents on target binding kinetics, selectivity, and physicochemical properties. Crystal structures of related triazolones bound to Hsp90 reveal that halogen-aryl substituents make critical, geometry-dependent interactions within hydrophobic pockets, while N-alkyl groups influence both conformational dynamics and residence time [1]. Even minor changes, such as replacing bromine with chlorine or ethyl with methyl, can drastically alter binding thermodynamics (entropic vs. enthalpic drivers) and dissociation rates, as demonstrated by the distinct kinetic profiles of structurally similar triazolone-based inhibitors [1]. This molecular sensitivity underpins the need for precise specification of the 4-(4-bromo-2-fluorophenyl)-2-ethyl substitution pattern for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one


Molecular Weight and Halogen Composition Differentiation vs. Des-Bromo Core Scaffold

The target compound possesses a molecular weight of 286.10 g/mol, which is significantly higher than the unsubstituted 2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one core (MW: 113.12 g/mol) and the 5-bromo-2-ethyl analog (MW: 192.01 g/mol) . The introduction of the 4-bromo-2-fluorophenyl group adds substantial lipophilic bulk (calculated XLogP increase vs. core) and provides unique halogen-bond donor (Br) and acceptor (F) capabilities that are absent in des-halogen or mono-halogen analogs, directly influencing target binding enthalpy and selectivity profiles.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Hsp90 N-Domain Binding Conformational Preference: Triazolone Scaffold Class-Level Evidence

A crystallographically characterized analog, 5-(5-Bromo-2,4-dihydroxy-phenyl)-4-(2-fluoro-phenyl)-2,4-dihydro-[1,2,4]triazol-3-one (PDB: 5J2X), binds to the Hsp90α N-domain with high resolution (1.22 Å). The study demonstrated that the helical conformation of the target protein, stabilized by the ligand's halogen-aryl interactions, leads to slow association/dissociation rates and high cellular efficacy [1]. While this evidence is from a 5-aryl analog, it establishes the class-level principle that 4-aryl-2,4-dihydro-[1,2,4]triazol-3-ones with bromine and fluorine substituents can induce distinct binding kinetics compared to non-halogenated or differently substituted triazolones, supporting the target compound's potential for unique target engagement profiles.

Hsp90 Inhibition Cancer Therapeutics Drug-Target Kinetics

Predicted Lipophilicity Differentiation vs. Des-Fluoro Analog

Based on the molecular structure, the presence of both bromine and fluorine substituents on the phenyl ring is expected to significantly modulate lipophilicity compared to the des-fluoro analog 4-(4-bromophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one. Fluorine substitution typically lowers logP by approximately 0.5-1.0 units while enhancing metabolic stability, creating a differentiated ADME profile critical for lead optimization [1]. This substitution pattern is strategically employed to balance potency and pharmacokinetic properties, making the 4-bromo-2-fluorophenyl motif a rationally designed pharmacophore for improving drug-likeness over non-fluorinated alternatives.

ADME Optimization LogP Prediction Lead Optimization

Optimal Application Scenarios for 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one Based on Evidence


Fragment Elaboration for Kinase or Chaperone Inhibitor Lead Optimization

Utilize this compound as a key intermediate for elaborating the 4-position with diverse linkers to target ATP-binding pockets or allosteric sites on kinases (e.g., EGFR) or chaperones (e.g., Hsp90). The 4-bromo-2-fluorophenyl group provides a halogen-bonding handle and lipophilic anchor, while the N2-ethyl group can modulate residence time, as supported by class-level kinetic data for triazolone-Hsp90 complexes [1].

Structure-Activity Relationship (SAR) Studies on Halogen Effects in Triazolone Pharmacophores

Compare this compound directly with its 4-chloro, 4-methyl, and des-fluoro analogs to quantify the impact of halogen size, electronegativity, and lipophilicity on target binding (IC50, Kd) and cellular efficacy (EC50). Evidence from related Hsp90 inhibitors demonstrates that subtle halogen changes cause measurable shifts in binding thermodynamics and association/dissociation kinetics [1].

Agrochemical Lead Discovery: Fungicidal Triazole Scaffold Development

Employ this compound as a building block for generating libraries of 2-aryl-substituted ethyl-triazoles, a class patented for broad-spectrum systemic fungicidal activity [2]. The 4-bromo-2-fluorophenyl substituent is anticipated to enhance target-site binding and metabolic stability in planta, differentiating it from non-halogenated or mono-halogenated analogs.

Quote Request

Request a Quote for 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.